molecular formula C23H24O7 B3619368 2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID

2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID

Cat. No.: B3619368
M. Wt: 412.4 g/mol
InChI Key: OARDAWCTZZTODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid typically involves a multi-step process. One common method includes the cyclization of dimedone with aromatic aldehydes in the presence of a catalyst such as iodine. This reaction proceeds through a tandem Michael addition followed by cyclization to form the xanthene core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a reduction in inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-ethoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-2-28-19-11-13(9-10-16(19)29-12-20(26)27)21-22-14(24)5-3-7-17(22)30-18-8-4-6-15(25)23(18)21/h9-11,21H,2-8,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARDAWCTZZTODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID
Reactant of Route 2
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID
Reactant of Route 3
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID
Reactant of Route 6
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-ETHOXYPHENOXY]ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.